methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is a complex organic compound featuring an indole ring system, a pyrrolidinyl group, and a sulfanylacetate moiety
Synthetic Routes and Reaction Conditions:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions involving appropriate pyrrolidinyl halides.
Sulfanylacetate Formation: The sulfanylacetate moiety can be introduced through the reaction of a thiol with an acyl chloride or anhydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidinyl group to yield saturated analogs.
Substitution: Nucleophilic substitution reactions can be used to modify the pyrrolidinyl and sulfanylacetate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidized indole derivatives
Saturated pyrrolidinyl analogs
Substituted sulfanylacetate derivatives
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely affects the biochemical pathways related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities. Medicine: Industry: Use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
1-BOC-6-methoxyindole-2-boronic acid
Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-12-4-3-11-7-15(18-14(11)8-12)17(21)19-6-5-13(9-19)24-10-16(20)23-2/h3-4,7-8,13,18H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAPTSHLIWDBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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